molecular formula C15H15N3O5S B2588762 2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809475-45-3

2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2588762
CAS No.: 1809475-45-3
M. Wt: 349.36
InChI Key: LBCFHKGQAZJIPO-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindoline core linked to a 3-methyl-1,2,4-oxadiazole moiety via a 3-(methylsulfonyl)propyl chain.

Properties

IUPAC Name

2-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-9-16-13(23-17-9)12(7-8-24(2,21)22)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFHKGQAZJIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 358.39 g/mol. The structure features a 1,2,4-oxadiazole moiety which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated using the National Cancer Institute (NCI) protocols against a panel of human tumor cell lines. The results indicated significant cytotoxic effects:

  • Mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported at approximately 15.72 μM .
  • The compound exhibited particularly strong activity against several cancer types:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Melanoma (MDA-MB-435)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    • Breast cancer (MDA-MB-468)

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

The mechanism through which this compound exerts its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can disrupt critical cellular processes, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary assessments indicate potential antimicrobial activity. The compound was tested against various bacterial strains and demonstrated inhibitory effects, although further research is needed to elucidate its efficacy and mechanism in this context.

Study 1: Antitumor Activity Assessment

A study conducted by researchers at an oncology research center evaluated the compound's effectiveness across multiple cancer cell lines. The following results were documented:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-6212.0030.0050.00
SF-5399.0020.0040.00
MDA-MB-43515.0035.0060.00
OVCAR-810.5025.0045.00
DU-14514.0032.0055.00
MDA-MB-46813.5028.0052.00

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies have suggested that the compound exhibits favorable absorption characteristics with moderate bioavailability, making it a candidate for oral administration in therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • Compound 13c (): Contains a 3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidine substituent instead of oxadiazole.
  • 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () : Features an isopropyl group on the oxadiazole and a methyl linker. The isopropyl group is electron-donating, contrasting with the methylsulfonyl group’s electron-withdrawing nature. This difference may influence solubility and intermolecular interactions .
Chain Modifications
  • (Z/E)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (Compound 15, ) : Replaces the methylsulfonylpropyl chain with a benzohydrazide moiety. The hydrazide group introduces hydrogen-bonding capability, which could enhance crystallinity compared to the sulfonyl group’s steric bulk .
  • 2-(2-(1-(3-(1,3-Dioxoisoindolin-2-yl)-5-methoxybenzyl)-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione (): Utilizes an ethylimidazole linker with a methoxybenzyl group.

Physicochemical Properties

Table 1: Key Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound* C₁₆H₁₆N₃O₅S ~378.38 N/A Methylsulfonyl, Oxadiazole
2-((3-Isopropyl-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () C₁₄H₁₃N₃O₃ 271.27 N/A Isopropyl, Oxadiazole
Compound 13c () C₂₃H₁₈N₄O₂S 414.47 >300 Thioxo (C=S), Triazolidine
Compound 15 () C₂₃H₁₇N₃O₃ 383.40 247–249 Benzohydrazide, Imine

*Estimated based on structural similarity.

Spectroscopic Comparisons
  • IR Spectroscopy :
    • The target compound’s methylsulfonyl group would exhibit strong S=O stretches (~1300–1150 cm⁻¹), absent in analogs like Compound 15 (C=O at 1672 cm⁻¹) or Compound 13c (C=S at 1217 cm⁻¹) .
    • Isoindoline-1,3-dione C=O stretches (~1785–1700 cm⁻¹) are consistent across all analogs .
  • NMR :
    • The methylsulfonylpropyl chain would show distinct δ 2.5–3.5 ppm (CH₂ and CH₃ groups) in ^1H-NMR, differing from Compound 14’s methyl group (δ 2.35 ppm) or Compound 15’s benzohydrazide protons (δ 7.59–8.10 ppm) .

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